3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a methoxyphenyl group and a sulfanylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate aminopyrimidine derivatives with thiophene carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with methoxyphenyl halides in the presence of a suitable catalyst.
Formation of the Sulfanylidene Moiety:
Industrial Production Methods
Industrial production of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Indole Derivatives: Indole-based compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern and the presence of the sulfanylidene moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H10N2O2S2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-9-4-2-3-8(7-9)15-12(16)11-10(5-6-19-11)14-13(15)18/h2-7H,1H3,(H,14,18) |
InChI Key |
NSUWQSXULPQJOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Origin of Product |
United States |
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